 
            | REACTION_CXSMILES | [Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[C:17]([O:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([Br:1])[CH:3]=1)(=[O:19])[CH3:18] | 
| Name | |
| Quantity | 
                                                                                    4.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C(C=CC1F)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    4.9 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    96 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2.3 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                20 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                stirred at 20° C. for 30 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with 0.5 M hydrogen chloride in water (100 mL), saturated sodium bicarbonate (100 mL), and brine (50 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried with sodium sulfate                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)OC1=CC(=C(C=C1)F)Br                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 5.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 102.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |